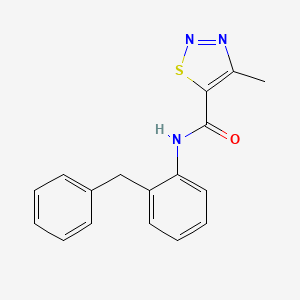

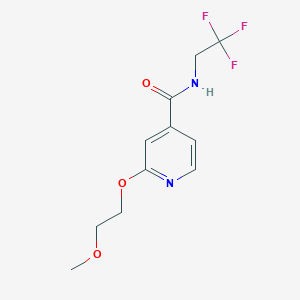

![molecular formula C16H14ClN3O B2506091 4-氯-N-[(1-甲基苯并咪唑-2-基)甲基]苯甲酰胺 CAS No. 876898-28-1](/img/structure/B2506091.png)

4-氯-N-[(1-甲基苯并咪唑-2-基)甲基]苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "4-chloro-N-[(1-methylbenzimidazol-2-yl)methyl]benzamide" is a chemical entity that has not been directly studied in the provided papers. However, related compounds with similar structural motifs have been investigated for various applications, including as RET kinase inhibitors for cancer therapy and in the synthesis of other heterocyclic compounds .

Synthesis Analysis

The synthesis of related benzamide derivatives has been reported using different catalysts and conditions. For instance, the synthesis of N-(4-methylbenzyl)benzamide was achieved using CuI as a catalyst, indicating that transition metal catalysis might be a viable route for the synthesis of similar compounds . Additionally, the synthesis of 1-alkoxy-1,3-dihydrobenzimidazol-2-ones was performed through the cyclization of N-chloro-N-alkoxyureas, suggesting that similar methodologies could potentially be adapted for the synthesis of "4-chloro-N-[(1-methylbenzimidazol-2-yl)methyl]benzamide" .

Molecular Structure Analysis

The molecular structure of related compounds has been determined using single-crystal X-ray diffraction, which provides detailed information about the crystal lattice and intermolecular interactions such as hydrogen bonds and weak C-H...π interactions . These techniques could be applied to determine the molecular structure of "4-chloro-N-[(1-methylbenzimidazol-2-yl)methyl]benzamide" and to predict its crystal morphology using geometrical modelling .

Chemical Reactions Analysis

The chemical reactivity of benzamide derivatives can be inferred from the studies on similar compounds. For example, the presence of a chloro substituent on the benzamide ring, as seen in the RET kinase inhibitors, suggests potential reactivity in substitution reactions that could be exploited for further chemical modifications . The cyclization reactions used to synthesize benzoxazine and benzimidazolone derivatives also provide insight into the potential cyclization pathways that might be relevant for the target compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives have been characterized using various analytical techniques. Fourier transform IR, NMR, and high-resolution mass spectrometry have been employed to identify functional groups and confirm the structure of these compounds . Optical properties such as transmittance, optical band gap, and UV cutoff wavelength were determined through linear optical spectroscopy, and these methods could be used to characterize the optical properties of "4-chloro-N-[(1-methylbenzimidazol-2-yl)methyl]benzamide" . Additionally, dielectric measurements and mechanical strength assessments provide information on the electrical and mechanical properties of the crystals, which could be relevant for potential applications in piezoelectric materials .

科学研究应用

抗癌应用

- 合成和表征用于抗癌评估:已合成和表征了与苯并咪唑衍生物相关的化合物,其中一些对乳腺癌细胞系表现出显着的抗癌活性。该研究强调了这些化合物在抗癌药物开发中的潜力 (Salahuddin et al., 2014).

- 促凋亡的吲达帕胺衍生物:已合成并显示出促凋亡活性的吲达帕胺衍生物(一种在结构上与苯并咪唑相关的化合物),突出了它们作为抗癌剂的潜力 (Ö. Yılmaz et al., 2015).

抗菌应用

- 合成和抗菌活性:已合成新型的 2-取代-1H-苯并咪唑衍生物并评估了它们的体外抗菌活性,表明它们在开发新型抗菌剂中的潜在用途 (Khaled R. A. Abdellatif et al., 2013).

缓蚀

- 缓蚀剂的理论研究:已对苯并咪唑及其衍生物作为缓蚀剂的潜在活性进行了理论研究,提供了将其应用于保护金属免受腐蚀的见解 (I. Obot & N. Obi-Egbedi, 2010).

农业应用

- 用于持续释放杀菌剂的纳米粒子:已开发出包裹卡苯达辛(一种苯并咪唑衍生物)的固体脂质纳米粒子和聚合物纳米胶囊,用于在农业应用中持续释放,显示出提高杀菌剂递送效率和安全性的前景 (E. Campos et al., 2015).

分析应用

- 分散液-液微萃取法:已开发出一种结合分散液-液微萃取和高效液相色谱的方法来测定环境样品中的卡苯达辛(甲基苯并咪唑-2-基氨基甲酸酯),突出了苯并咪唑衍生物的分析应用 (Qiuhua Wu et al., 2009).

属性

IUPAC Name |

4-chloro-N-[(1-methylbenzimidazol-2-yl)methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClN3O/c1-20-14-5-3-2-4-13(14)19-15(20)10-18-16(21)11-6-8-12(17)9-7-11/h2-9H,10H2,1H3,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLGHSSWXMLGDMJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2N=C1CNC(=O)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-chloro-N-[(1-methylbenzimidazol-2-yl)methyl]benzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(3-methoxyphenyl)methyl]-2-{[11-(4-methylphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B2506015.png)

![1-(2,4-difluorophenyl)-3-phenyl-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2506016.png)

![4-chloro-2-(3,4-dichlorophenyl)-5-[(4-methylphenyl)sulfanyl]-3(2H)-pyridazinone](/img/structure/B2506017.png)

![2-methyl-1-(pyrrolidin-3-yl)-1H-benzo[d]imidazole dihydrochloride](/img/structure/B2506019.png)

![Ethyl 4-[(4-chlorobenzyl)oxy]benzoate](/img/structure/B2506024.png)

![(4,4-Difluorocyclohexyl)-[4-[[methyl-[4-(trifluoromethyl)pyridin-2-yl]amino]methyl]piperidin-1-yl]methanone](/img/structure/B2506026.png)

![6-[[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2506028.png)

![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-3,4-difluorobenzamide](/img/structure/B2506031.png)